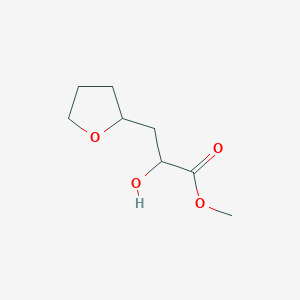
(2R)-Methyl 2-hydroxy-3-(tetrahydrofuran-2-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-Methyl 2-hydroxy-3-(tetrahydrofuran-2-yl)propanoate: is an organic compound that features a tetrahydrofuran ring, a hydroxy group, and a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-Methyl 2-hydroxy-3-(tetrahydrofuran-2-yl)propanoate typically involves the functionalization of tetrahydrofuran derivatives. One common method includes the ring opening of 2,5-dimethylfuran to form 2,5-hexanedione, followed by aldol condensation with aldehydes and subsequent hydrogenation-cyclization to generate the desired tetrahydrofuran derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: (2R)-Methyl 2-hydroxy-3-(tetrahydrofuran-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary alcohol.
Substitution: Formation of substituted tetrahydrofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, (2R)-Methyl 2-hydroxy-3-(tetrahydrofuran-2-yl)propanoate serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for selective functionalization and incorporation into larger molecular frameworks.
Biology: This compound can be used in the study of enzyme-catalyzed reactions involving tetrahydrofuran derivatives. It may also serve as a model compound for investigating the metabolic pathways of similar structures.
Medicine: Potential applications in medicinal chemistry include the development of novel therapeutic agents. The tetrahydrofuran ring is a common motif in many bioactive molecules, and modifications of this compound could lead to the discovery of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of polymers, agrochemicals, and other specialty chemicals .
Wirkmechanismus
The mechanism by which (2R)-Methyl 2-hydroxy-3-(tetrahydrofuran-2-yl)propanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The hydroxy and ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s bioactivity and pharmacokinetics .
Vergleich Mit ähnlichen Verbindungen
Tetrahydrofuran (THF): A simpler analog without the hydroxy and ester groups.
2,2,5,5-Tetramethyltetrahydrofuran: A non-peroxide forming ether with different solvation properties.
Substituted Tetrahydrofurans: Various derivatives with different substituents on the tetrahydrofuran ring.
Uniqueness: (2R)-Methyl 2-hydroxy-3-(tetrahydrofuran-2-yl)propanoate is unique due to the presence of both a hydroxy group and a methyl ester group, which confer distinct reactivity and potential for diverse applications. Its chiral center also adds to its uniqueness, making it valuable for enantioselective synthesis and studies .
Eigenschaften
Molekularformel |
C8H14O4 |
|---|---|
Molekulargewicht |
174.19 g/mol |
IUPAC-Name |
methyl 2-hydroxy-3-(oxolan-2-yl)propanoate |
InChI |
InChI=1S/C8H14O4/c1-11-8(10)7(9)5-6-3-2-4-12-6/h6-7,9H,2-5H2,1H3 |
InChI-Schlüssel |
VIKSMTOVCQIRCO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CC1CCCO1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




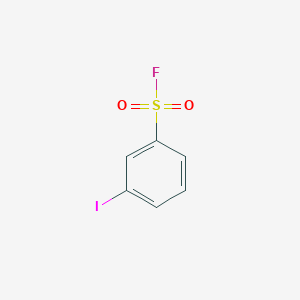
![4-[2-(Aminomethoxy)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13555551.png)
![tert-butyl N-{1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}carbamate](/img/structure/B13555554.png)
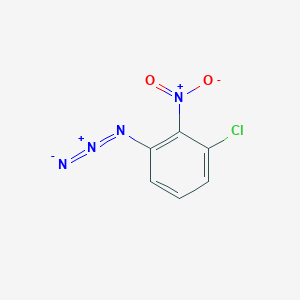
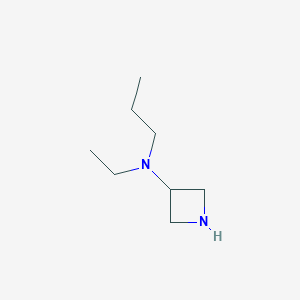
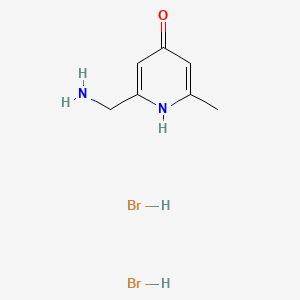
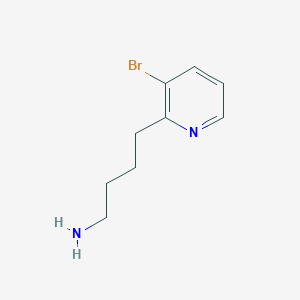
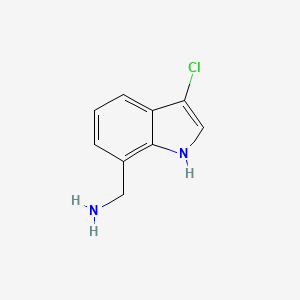

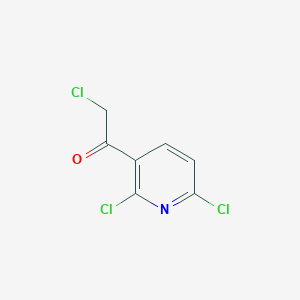
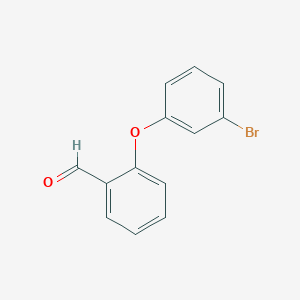
![Tert-butyl 9-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13555612.png)
